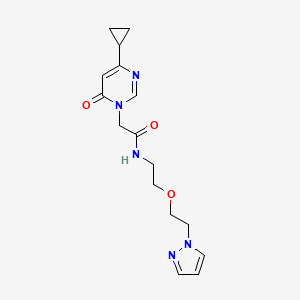
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, also known as ABT-639, is a novel and selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, pain, and hypertension.
Wirkmechanismus
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which play a crucial role in the regulation of neuronal excitability. By blocking these channels, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and analgesic effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to reduce the frequency and severity of seizures. It has also been shown to reduce pain in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is highly selective for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. However, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has some limitations as well. It is a complex molecule to synthesize, which makes it difficult to obtain in large quantities. Additionally, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has a relatively short half-life, which makes it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to study its effects in human clinical trials. Another direction is to investigate its potential use in the treatment of other diseases, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide and its potential side effects.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a novel and selective T-type calcium channel blocker that has shown promise for its potential therapeutic applications in various diseases. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which reduces neuronal excitability and underlies its anticonvulsant and analgesic effects. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, including its potential use in human clinical trials and the investigation of its effects in other diseases.
Synthesemethoden
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide was first synthesized by Abbott Laboratories using a convergent approach. The synthesis involves the coupling of a substituted benzodioxane with a substituted phenylacetonitrile via a Heck reaction. The final product is obtained by the reaction of the intermediate with an enamide. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential use in the treatment of hypertension.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(16-5-3-2-4-6-16)22-20(23)17(13-21)11-15-7-8-18-19(12-15)25-10-9-24-18/h2-8,11-12,14H,9-10H2,1H3,(H,22,23)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMDMVMVUMNVMI-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)







![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)

![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)
